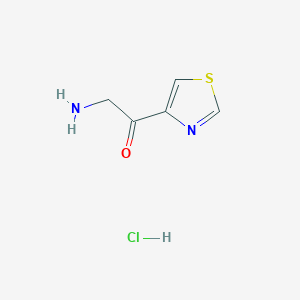![molecular formula C6H14ClNS B15307899 (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B15307899.png)
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride: is a chemical compound that belongs to the class of heterocyclic amines. It features a pyrrolidine ring substituted with a methylsulfanyl group at the second position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a suitable aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, leading to the formation of the pyrrolidine ring. The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiol as a reagent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions:
Oxidation: (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler pyrrolidine derivative.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
Chemistry: (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying the behavior of similar heterocyclic amines in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs targeting specific biological pathways.
Industry: In industrial applications, this compound is used in the production of fine chemicals and as a precursor for various functional materials.
作用机制
The mechanism of action of (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways, making the compound a potential candidate for drug development.
相似化合物的比较
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine: The non-hydrochloride form of the compound.
(2S)-2-[(ethylsulfanyl)methyl]pyrrolidine hydrochloride: A similar compound with an ethylsulfanyl group instead of a methylsulfanyl group.
(2S)-2-[(methylsulfanyl)methyl]piperidine hydrochloride: A compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C6H14ClNS |
|---|---|
分子量 |
167.70 g/mol |
IUPAC 名称 |
(2S)-2-(methylsulfanylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI 键 |
BWSTXARRMVRQBZ-RGMNGODLSA-N |
手性 SMILES |
CSC[C@@H]1CCCN1.Cl |
规范 SMILES |
CSCC1CCCN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


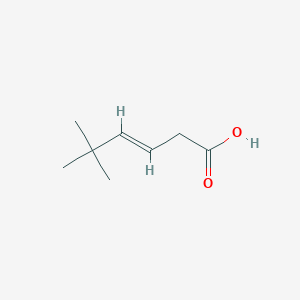
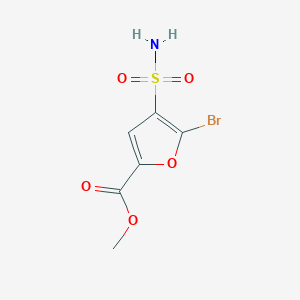
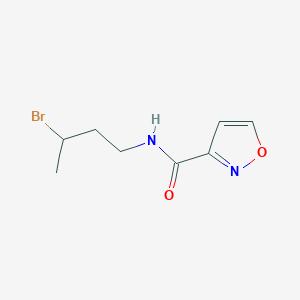
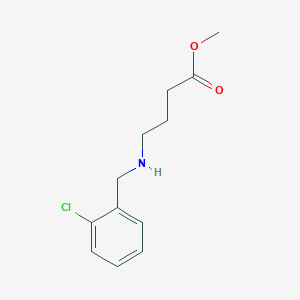

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
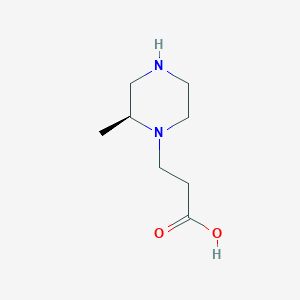
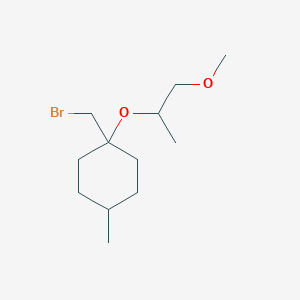
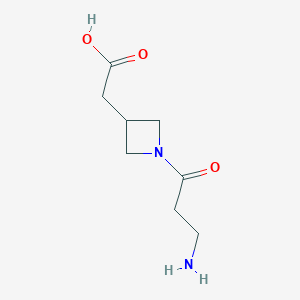
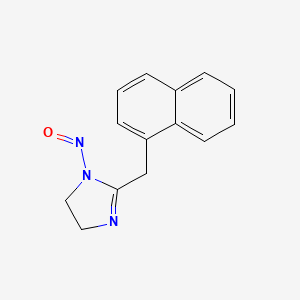
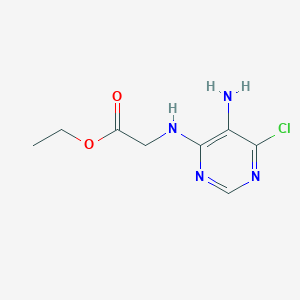

![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)
